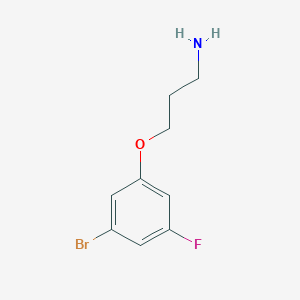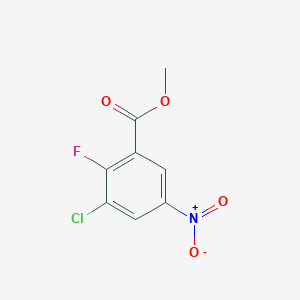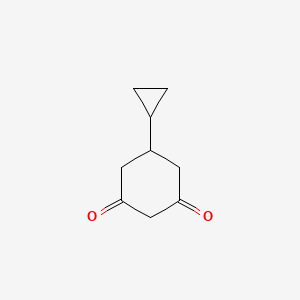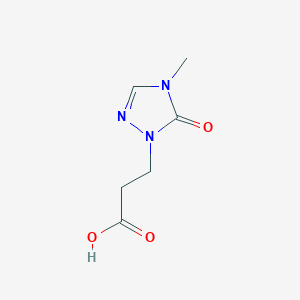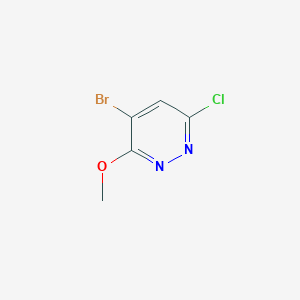
4-Bromo-6-chloro-3-methoxypyridazine
Vue d'ensemble
Description
4-Bromo-6-chloro-3-methoxypyridazine is a synthetic organic compound . It belongs to the class of heterocyclic compounds known as pyridazines.
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C5H4BrClN2O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3 . This indicates that the compound has a molecular weight of 223.46 . Physical and Chemical Properties Analysis
This compound is a powder with a molecular weight of 223.46 . It is stored at room temperature .Applications De Recherche Scientifique
Organic Synthesis and Chemical Reactions
Synthetic Routes and Precursors
Researchers have developed efficient synthetic routes for related pyridazine compounds, highlighting the versatility of halogenated and methoxylated pyridazines in organic synthesis. For instance, the synthesis of 3-chloro-5-methoxypyridazine and related compounds showcases the strategic use of halogenated pyridazines as intermediates for generating more complex molecules (Bryant, Kunng, & South, 1995). Another study presented a practical 2,3-pyridyne precursor for regioselective reactions (Walters, Carter, & Banerjee, 1992).
Molecular Transformations and Activities
The transformation of pyridazine derivatives into various functional molecules has been explored, with some derivatives showing bacteriostatic or tuberculostatic activity, indicating the potential for developing novel antimicrobial agents (Miszke et al., 2008). Another study focused on the structural and vibrational analysis of 3-chloro-6-methoxypyridazine, providing insights into its spectroscopic properties and electronic structure (Chamundeeswari, Samuel, & Sundaraganesan, 2013).
Pharmacological Research
- Drug Design and Synthesis: Although the focus is not directly on drug use and dosage, the synthesis and modification of pyridazine derivatives for pharmacological applications underline the chemical's utility in drug discovery. One study detailed the synthesis of dopamine and serotonin receptor antagonists, showcasing the role of pyridazine derivatives in the design of receptor-specific drugs (Hirokawa, Horikawa, & Kato, 2000).
Materials Science
- Electrochemical Applications: The development of an electrochemical method for preparing aryl- and heteroarylpyridazines via nickel-catalyzed cross-coupling reactions illustrates the potential of pyridazine derivatives in materials science, particularly in the synthesis of functional materials (Sengmany et al., 2007).
Safety and Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mécanisme D'action
Action Environment
The action, efficacy, and stability of 4-Bromo-6-chloro-3-methoxypyridazine could be influenced by various environmental factors. These might include the physiological conditions (e.g., pH, temperature, presence of other biomolecules) under which the compound is administered and the specific cellular environment in which it acts .
Analyse Biochimique
Biochemical Properties
4-Bromo-6-chloro-3-methoxypyridazine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes by binding to their active sites, thereby altering their activity. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the target biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, leading to changes in gene expression that can alter cellular proliferation and differentiation . Additionally, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and metabolic flux .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the enzyme’s active site. This binding can either be competitive or non-competitive, depending on the specific enzyme and the nature of the interaction. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the upregulation or downregulation of specific genes, thereby influencing various cellular processes.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound can undergo degradation, leading to a decrease in its efficacy. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other reactive species . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have therapeutic effects, such as the inhibition of specific enzymes or the modulation of gene expression. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound can inhibit key enzymes in the glycolytic pathway, leading to changes in glucose metabolism . Additionally, this compound can affect the tricarboxylic acid (TCA) cycle by modulating the activity of enzymes involved in this pathway .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, leading to its accumulation in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound within tissues, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence mitochondrial function and metabolism . Additionally, its localization to the nucleus can impact gene expression and other nuclear processes .
Propriétés
IUPAC Name |
4-bromo-6-chloro-3-methoxypyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BrClN2O/c1-10-5-3(6)2-4(7)8-9-5/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJSKEMKLLDTJHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BrClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


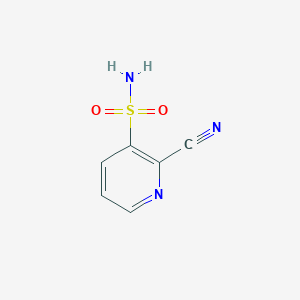
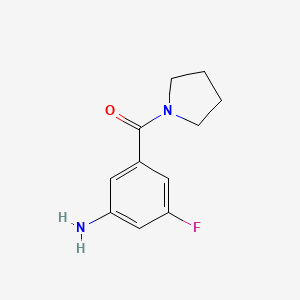

![4-(5-Amino-1,3,4-thiadiazol-2-yl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one](/img/structure/B1380293.png)
![5-Cyanopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B1380296.png)
